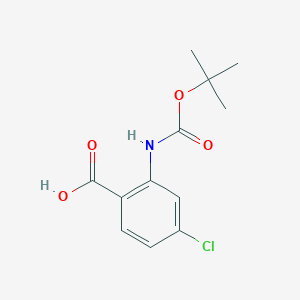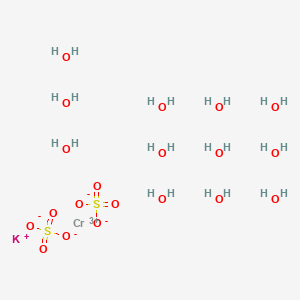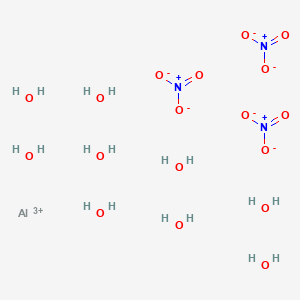
Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranoside, also known as methyl-β-D-galactopyranoside, is a carbohydrate molecule that has gained significant attention in the field of biochemistry and molecular biology. It is a synthetic analog of lactose, a disaccharide that is commonly found in milk and dairy products. Methyl-β-D-galactopyranoside has been used as a model compound to study the transport and metabolism of carbohydrates in bacteria, as well as to investigate the molecular mechanisms underlying various physiological processes.
Mecanismo De Acción
Methyl-β-D-galactopyranoside acts as a substrate for various carbohydrate-binding proteins, including transporters and enzymes. It is transported into bacterial cells through specific transporters, where it is metabolized by various enzymes to produce energy and other metabolic products. Methyl-β-D-galactopyranoside has also been shown to bind to certain carbohydrate-binding proteins on the surface of bacterial cells, which can trigger various physiological responses.
Efectos Bioquímicos Y Fisiológicos
Methyl-β-D-galactopyranoside has been shown to have a number of biochemical and physiological effects in bacteria. It can serve as a source of energy for bacterial cells, and can also act as a signaling molecule to trigger various physiological responses. Methyl-β-D-galactopyranoside has also been shown to regulate the expression of certain genes in bacteria, particularly those involved in carbohydrate metabolism and transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl-β-D-galactopyranoside has several advantages for use in laboratory experiments. It is a stable and readily available compound, and can be easily synthesized or purchased from commercial suppliers. Methyl-β-D-galactopyranoside is also non-toxic and does not have any known side effects, making it a safe and reliable compound for use in scientific research. However, one limitation of using Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside is that it may not accurately reflect the transport and metabolism of carbohydrates in living organisms, as it is a synthetic analog of lactose.
Direcciones Futuras
There are several future directions for research involving Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside. One area of interest is the use of Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside as a tool to study the molecular mechanisms underlying bacterial chemotaxis, particularly the role of carbohydrate-binding proteins in this process. Another area of interest is the development of new synthetic analogs of lactose and other carbohydrates, which may have improved stability, solubility, and bioactivity compared to natural compounds. Finally, there is a need for further research to investigate the potential applications of Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside in various fields, including biotechnology, medicine, and agriculture.
Métodos De Síntesis
Methyl-β-D-galactopyranoside can be synthesized through a number of different methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of galactose with methyl iodide in the presence of a base catalyst, followed by purification through chromatography. Enzymatic synthesis can also be achieved through the use of galactosidases, which catalyze the conversion of lactose into Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside.
Aplicaciones Científicas De Investigación
Methyl-β-D-galactopyranoside has been used extensively in scientific research, particularly in the field of microbiology. It has been used as a substrate to study the transport and metabolism of carbohydrates in bacteria, as well as to investigate the role of carbohydrate-binding proteins in various physiological processes. Methyl-β-D-galactopyranoside has also been used as a model compound to study the molecular mechanisms underlying bacterial chemotaxis, a process by which bacteria move towards or away from certain chemicals in their environment.
Propiedades
Número CAS |
139710-10-4 |
|---|---|
Nombre del producto |
Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranoside |
Fórmula molecular |
C13H22O10 |
Peso molecular |
338.31 g/mol |
Nombre IUPAC |
(3S,4R,8R)-3-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C13H22O10/c1-19-12-9(18)11(6(15)4(2-14)21-12)23-13-8(17)10-7(16)5(22-13)3-20-10/h4-18H,2-3H2,1H3/t4-,5?,6+,7-,8-,9-,10?,11+,12+,13+/m1/s1 |
Clave InChI |
RBDWKRFOQIKXRT-QZPSHDKKSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H](C3[C@@H](C(O2)CO3)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C3C(C(O2)CO3)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)CO)O)OC2C(C3C(C(O2)CO3)O)O)O |
Sinónimos |
3-AGPGP methyl 3-O-(3,6-anhydro-beta-D-galactopyranosyl)-alpha-D-galactopyranoside methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















